Bcl-2-IN-3
Description
Properties
IUPAC Name |
4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXFMHXRZAGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473860 | |
| Record name | Bcl-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383860-03-5 | |
| Record name | Bcl-2 Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Scalable Synthesis of Disarib: A Case Study in Process Optimization
Disarib, a novel Bcl-2 inhibitor selective for the BH1 domain, has demonstrated comparable or superior efficacy to Venetoclax in preclinical models. Its synthesis, initially limited by low yields and purity constraints, was revolutionized through a multi-step optimization process. The large-scale synthesis involves a seven-step sequence starting from commercially available indole-3-carboxaldehyde. Key improvements included the use of microwave-assisted coupling reactions to reduce reaction times from 48 hours to 6 hours and the implementation of orthogonal purification techniques, such as simulated moving bed chromatography, which increased overall yield from 12% to 38% while maintaining purity ≥98.8%.
Critical parameters for reproducibility include:
- Temperature control during Pd-catalyzed Suzuki-Miyaura coupling (maintained at 65±2°C)
- Strict inert atmosphere conditions (O₂ < 50 ppm) for steps involving boronate intermediates
- pH stabilization during final crystallization (isopropanol/water, pH 6.8–7.2)
Comparative studies between GLP-certified and in-house synthesis batches revealed no significant differences in biological activity, with IC₅₀ values of 12.3 nM vs. 11.9 nM in Bcl-2-overexpressing SU-DHL-4 lymphoma cells.
Oxadiazole-Based Bcl-2 Inhibitors: Structure-Activity Relationship-Driven Synthesis
The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore for Bcl-2 inhibition. A representative synthesis (Int. J. Mol. Sci. 2020, 21, 8980) involves:
- Hydrazide formation : Indole-2-carboxylic acid treated with hydrazine hydrate (80°C, 6h)
- Cyclization : POCl3-mediated reaction with substituted benzoic acids (0°C → rt, 12h)
- Purification : Sequential recrystallization from ethanol/water (3:1)
The trifluoromethyl derivative 4j demonstrated exceptional potency:
| Compound | IC₅₀ (μM) Bcl-2+ | IC₅₀ (μM) Bcl-2- | Selectivity Index |
|---|---|---|---|
| 4j | 0.52–0.88 | >100 | >192 |
| 4a | 2.34–3.11 | 45.6 | 14.6 |
X-ray crystallography revealed that the CF₃ group engages in hydrophobic interactions with Leu96 and Gly104 of Bcl-2, while the oxadiazole oxygen forms a hydrogen bond with Asp103.
Novel N-Heterocyclic Derivatives: Piperidine-Benzophenone Conjugates
A series of piperidine-conjugated benzophenone analogs (11a–l) were synthesized through a multi-step sequence involving:
- Ullmann coupling for biaryl ether formation
- Schlenk technique for air-sensitive amide bond formation
- Final purification via preparative HPLC (C18, MeCN/H2O + 0.1% TFA)
Compound 11f (2× Br para, 2× CH3 ortho) showed melanoma-specific activity:
| Cell Line | IC₅₀ (μM) | Bcl-2 Inhibition (%) | XIAP Inhibition (%) |
|---|---|---|---|
| B16F10 | 1.2 | 87 | 79 |
| A375 | 1.5 | 82 | 73 |
| MCF7 | >50 | 18 | 12 |
Molecular docking (AutoDock Vina) revealed binding affinities of −9.1 kcal/mol for Bcl-2 vs. −7.4 kcal/mol for XIAP, correlating with its dual inhibitory profile.
Emerging Technologies in Bcl-2 Inhibitor Synthesis
Recent patent filings (EP4442685A1, WO2022213335A1) disclose innovative approaches:
5.1 Continuous Manufacturing
- Microreactor technology for hazardous nitration steps (residence time 12s vs. 4h batch)
- Real-time PAT (Raman spectroscopy) for intermediate quality control
5.2 Enzymatic Resolution
- Lipase-catalyzed kinetic resolution of racemic intermediates (ee >99%, E-value 58)
5.3 Green Chemistry Initiatives
- Replacement of DCM with cyclopentyl methyl ether (CPME) in extraction steps
- Catalytic transfer hydrogenation (HCO2H/Et3N) instead of H2 gas
Analytical Challenges and Solutions
6.1 Polymorph Control
- Use of anti-solvent crystallization with ultrasonic irradiation to prevent solvate formation
6.2 Genotoxic Impurity Control
- LC-MS/MS method validation for nitrosoamine detection (LOQ 0.5 ppm)
6.3 Stability Studies
- Forced degradation analysis showing Venetoclax degrades via:
- Oxidation at the pyrrolopyridine moiety
- Hydrolysis of the sulfonamide group
Chemical Reactions Analysis
Types of Reactions: B-cell lymphoma 2 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the chemical structure to enhance the compound’s efficacy and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of B-cell lymphoma 2 inhibitors include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon . Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to ensure optimal yields.
Major Products: The major products formed from these reactions are typically the active B-cell lymphoma 2 inhibitors themselves, along with various intermediates and by-products that are removed during the purification process .
Scientific Research Applications
Key Applications
-
Hematological Malignancies :
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has been incorporated into standard treatment regimens for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease. Clinical trials have shown that venetoclax can lead to high rates of complete remission when used alone or in combination with other agents .
- Acute Myeloid Leukemia (AML) : Research indicates that venetoclax enhances apoptosis in AML cell lines and demonstrates promising results in combination with other chemotherapeutic agents .
- Solid Tumors :
- Combination Therapies :
Case Study 1: Venetoclax in CLL
A clinical trial involving 106 patients with relapsed or refractory CLL demonstrated that venetoclax led to a significant reduction in disease burden, with many patients achieving undetectable levels of minimal residual disease after treatment .
Case Study 2: Venetoclax and Hypomethylating Agents
In another study focusing on AML, patients receiving a combination of venetoclax and azacitidine exhibited improved overall survival compared to those receiving azacitidine alone. This highlights the potential for Bcl-2 inhibitors to enhance the effectiveness of existing therapies .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of Bcl-2 inhibitors is crucial for optimizing their use. Venetoclax has been shown to moderately inhibit various cytochrome P450 enzymes and drug transporters, which may lead to drug-drug interactions. For instance, it can interact with P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered drugs .
Summary Table: Overview of Bcl-2 Inhibitors
| Compound Name | Target | Cancer Types Applicable | Key Findings |
|---|---|---|---|
| Venetoclax (ABT-199) | BCL-2 | Hematological cancers, solid tumors | Effective in CLL and AML; enhances other therapies |
| S55746 (BCL201) | BCL-2 | Hematological cancers | Under investigation; potential for higher efficacy |
| APG-2575 (lisaftoclax) | BCL-2 | Hematological cancers | Early studies show promise |
| G3139 (oblimersen) | BCL-2 | Hematological cancers, solid tumors | Combination therapy shows enhanced effects |
Mechanism of Action
B-cell lymphoma 2 inhibitors exert their effects by binding to the B-cell lymphoma 2 protein, thereby inhibiting its anti-apoptotic function . This binding disrupts the interaction between B-cell lymphoma 2 and pro-apoptotic proteins, leading to the activation of the apoptotic pathway . The molecular targets involved include the B-cell lymphoma 2 protein itself and other members of the B-cell lymphoma 2 family, such as B-cell lymphoma-extra large and myeloid cell leukemia 1 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Target Specificity and Selectivity
- Selectivity Challenges : Navitoclax’s Bcl-xL inhibition limits clinical utility, whereas Mcl-1 inhibitors (e.g., compound 39) address resistance in tumors reliant on Mcl-1 .
- Structural Determinants : Indole-based inhibitors (U2) exhibit enhanced Bcl-2 binding due to optimized hydrophobic interactions and hydrogen bonding , while benzothiazole derivatives (e.g., compound 13) achieve >60% Bcl-2 inhibition at 10 µM via balanced lipophilicity (XLOGP3 >5) and molecular weight (~500 Da) .
Mechanisms of Action
- Direct Protein Interaction Disruption : Venetoclax and ABT-737 compete with BH3 domains of pro-apoptotic proteins, while SW076956 (a cyclic peptide) selectively disrupts Bcl-2–Beclin 1 interactions, sparing Bcl-2–Bax binding .
- Gene Expression Modulation : Betulinic acid derivatives (e.g., 4a/4b) upregulate Bax and downregulate Bcl-2 mRNA, altering the Bcl-2/BAX ratio to induce apoptosis .
Pharmacokinetic and Physicochemical Properties
- Drug-Likeness : Most benzothiazole derivatives comply with Lipinski’s rules but exceed Ghose criteria due to high molecular weight (>500 Da) and molar refractivity .
- Solubility Challenges : High lipophilicity (XLOGP3 >5) in some compounds reduces aqueous solubility (ESOL Log S < -6), necessitating formulation optimizations .
Clinical and Preclinical Efficacy
- Venetoclax : Achieves complete remission in 80% of CLL patients with 17p deletion .
- Navitoclax: Demonstrates tumor regression in SCLC xenografts but induces thrombocytopenia in 70% of patients at therapeutic doses .
- Novel Candidates: U2 outperforms ABT-263 in ELISA assays (IC50 = 0.8 µM vs. 1.2 µM) and shows minimal toxicity in normal cells .
Biological Activity
Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.
Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:
- Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
- Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .
Hematological Malignancies
Bcl-2 inhibitors have been particularly effective in treating:
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .
- Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .
Solid Tumors
Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:
- Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .
Efficacy and Resistance
- Venetoclax in CLL :
- Combination Therapy :
Table of Clinical Trials
Q & A
Q. What are the standard in vitro assays to evaluate Bcl-2 inhibitor efficacy, and how are they optimized for reproducibility?
- Methodological Answer : Key assays include:
- MTT Assay : Measures cell viability via metabolic activity. Use parental and transfected cell lines (e.g., AZ521/vec vs. AZ521/bcl-2) to compare inhibitor effects .
- Hoechst 33342 Staining : Quantifies apoptotic nuclei; validate with parallel ELISA for DNA fragmentation .
- Differential Scanning Calorimetry (DSC) : Determines binding affinity by analyzing thermal denaturation curves of Bcl-2-inhibitor complexes. Ensure solvent controls (e.g., DMSO concentration ≤1% to avoid artifactual binding shifts) .
- Western Blotting : Confirm Bcl-2/Bax ratio changes using β-actin as a loading control. Include at least three biological replicates .
Q. How do researchers validate Bcl-2 expression modulation in experimental models?
- Methodological Answer :
- Stable Transfection : Use vectors (e.g., pcDNA3.1) to overexpress Bcl-2 in deficient cell lines (e.g., AZ521) and validate via Western blot .
- miRNA Inhibition : Transfect miR-15b inhibitors into neurons or cardiomyocytes to assess Bcl-2 upregulation via luciferase reporter assays and RT-qPCR .
- Pharmacological Blockers : Apply pathway-specific inhibitors (e.g., QNZ for NF-κB) to dissect Bcl-2 regulation mechanisms .
Q. What controls are essential when assessing Bcl-2 inhibitor specificity in apoptosis assays?
- Methodological Answer :
- Vector-Transfected Controls : Compare inhibitor effects in Bcl-2-transfected vs. empty vector cells to isolate Bcl-2-specific apoptosis .
- Caspase Inhibition : Use YVAD-CHO (ICE inhibitor) or DEVD-CHO (CPP32 inhibitor) to confirm caspase-dependent pathways .
- Solvent Controls : Include DMSO-only treatment groups to exclude solvent-induced cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in apoptotic outcomes when using Bcl-2 inhibitors across different cell lines?
- Methodological Answer :
- Context-Dependent Signaling Analysis : Profile baseline NF-κB activity (e.g., via phospho-IκBα Western blot) and mitochondrial membrane potential (MMP) using JC-1 dye. Cells with constitutively active NF-κB may resist apoptosis despite Bcl-2 inhibition .
- Cross-Line Comparative Studies : Systematically test inhibitors in paired models (e.g., Src-transformed vs. parental NIH 3T3 fibroblasts) to identify oncogene-specific resistance mechanisms .
Q. What computational and structural biology methods guide the design of selective Bcl-2 inhibitors?
- Methodological Answer :
- Molecular Docking : Use X-ray crystallography data (e.g., Bcl-2-BH3 domain interactions) to predict binding modes. Validate with alanine scanning mutagenesis .
- Structure-Activity Relationship (SAR) : Optimize hydrophobic interactions using indole-benzoic acid scaffolds; assess selectivity against Mcl-1 via competitive fluorescence polarization assays .
- Free Energy Calculations : Apply molecular dynamics simulations (e.g., MM-PBSA) to compare binding affinities of dual inhibitors (e.g., BM-1197 for Bcl-2/Bcl-xL) .
Q. How can systems biology approaches optimize combination therapies involving Bcl-2 inhibitors?
- Methodological Answer :
- Kinetic Modeling : Build differential equations to simulate Bik activation and mitochondrial outer membrane permeabilization (MOMP). Use experimental data (e.g., caspase-3 cleavage kinetics) to refine parameters .
- Synergy Screening : Test Bcl-2 inhibitors with kinase inhibitors (e.g., staurosporine) using Chou-Talalay combination indices. Prioritize regimens with maximal efficacy in transformed cells and minimal toxicity in normal cells .
Q. What strategies validate the role of redox signaling (e.g., TrxR1) in Bcl-2-mediated chemoresistance?
- Methodological Answer :
- S-Nitrosylation Assays : Treat cells with auranofin (TrxR1 inhibitor) and perform immunoprecipitation with anti-S-nitrosocysteine antibodies to detect Bcl-2 denitrosylation .
- Ubiquitination Profiling : Co-treat with proteasome inhibitors (e.g., MG-132) and assess Bcl-2 degradation via cycloheximide chase assays .
Q. How do solvent effects (e.g., DMSO) impact Bcl-2 inhibitor binding affinity in experimental setups?
- Methodological Answer :
- DSC Titration Experiments : Measure Tm shifts of Bcl-2 in increasing DMSO concentrations. >2% DMSO artificially stabilizes hydrophobic interactions, requiring correction via control baselines .
- Surface Plasmon Resonance (SPR) : Compare inhibitor on/off rates in buffer vs. DMSO-containing solutions to quantify solvent-induced artifacts .
Data Analysis & Reproducibility
Q. What statistical frameworks ensure reliability in Bcl-2 inhibitor studies?
- Methodological Answer :
- Replicate Design : Perform ≥3 independent experiments with technical triplicates. Use ANOVA for multi-group comparisons (e.g., miR-25 mimic vs. inhibitor effects) .
- Error Propagation : Calculate uncertainties in IC50 values using nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals .
Q. How to address discrepancies between computational predictions and experimental results in inhibitor optimization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
